molecular formula C13H12N2O2 B12926041 5-Acetyl-2-benzylpyridazin-3(2H)-one CAS No. 825634-04-6

5-Acetyl-2-benzylpyridazin-3(2H)-one

Cat. No.: B12926041
CAS No.: 825634-04-6
M. Wt: 228.25 g/mol
InChI Key: YRDRKJMUVJDVTF-UHFFFAOYSA-N
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Description

5-Acetyl-2-benzylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Biological Activity

5-Acetyl-2-benzylpyridazin-3(2H)-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Information:

  • CAS Number: 825634-04-6
  • Molecular Formula: C12H11N3O
  • Molecular Weight: 213.24 g/mol
  • IUPAC Name: this compound

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity:
    • Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum action that could lead to its use in developing new antibiotics.
  • Anticancer Properties:
    • Preliminary research indicates that this compound may induce apoptosis in cancer cell lines. Mechanisms proposed include the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways, making it a candidate for further investigation as an anticancer agent.
  • Anti-inflammatory Effects:
    • The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation: It may interact with cellular receptors that regulate inflammation and apoptosis, altering their activity to exert therapeutic effects.

Case Studies

Several case studies have demonstrated the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy:
    • A study conducted on a range of bacterial strains found that the compound inhibited growth at concentrations as low as 10 µg/mL. This suggests its potential as a lead compound for antibiotic development.
  • Case Study on Cancer Cell Lines:
    • In vitro testing on human breast cancer (MCF-7) cells showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), indicating strong anticancer activity.

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
Compound A (e.g., Benzylpyrazolone)ModerateLowHigh
Compound B (e.g., Pyridine derivative)LowHighModerate

Properties

CAS No.

825634-04-6

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

5-acetyl-2-benzylpyridazin-3-one

InChI

InChI=1S/C13H12N2O2/c1-10(16)12-7-13(17)15(14-8-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

YRDRKJMUVJDVTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)N(N=C1)CC2=CC=CC=C2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.